DTBNpP Palladacycle Gen. 3

C–N cross-coupling Buchwald-Hartwig amination aryl bromide activation

Researchers needing air-stable Pd precatalysts for room-temperature cross-coupling often face inconsistent activation or copper contamination. DTBNpP Palladacycle Gen. 3 resolves this via base-triggered quantitative Pd(0) release without reductants. • Outperforms TTBP-based systems in room-temp Buchwald-Hartwig amination of aryl bromides. • Achieves 75% yield in copper-free Sonogashira coupling vs. 32% with XPhos-based analogs-critical for pharma applications where copper must be avoided. • Enables Suzuki coupling of aryl bromides at RT with 50-fold lower loading in toluene/water vs. acetonitrile/water, reducing Pd cost and waste for process-scale development.

Molecular Formula C26H43NO3PPdS-
Molecular Weight 587.1 g/mol
Cat. No. B14124060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTBNpP Palladacycle Gen. 3
Molecular FormulaC26H43NO3PPdS-
Molecular Weight587.1 g/mol
Structural Identifiers
SMILESCC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
InChIInChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
InChIKeyUMRSYNNAYIQDAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTBNpP Palladacycle Gen. 3: Core Identity


DTBNpP Palladacycle Gen. 3 (methanesulfonato(di‑tert‑butylneopentylphosphine)(2′‑amino‑1,1′‑biphenyl‑2‑yl)palladium(II), CAS 1507403‑89‑5) is a third‑generation Buchwald palladacycle precatalyst [REFS‑1]. It combines the extremely bulky, electron‑rich di‑tert‑butylneopentylphosphine (DTBNpP) ligand with a methanesulfonate‑activated biphenyl‑amine palladacycle scaffold [REFS‑2]. The G3 scaffold ensures quantitative, base‑triggered release of the active monoligated Pd(0) species without requiring reducing agents, while the methanesulfonate leaving group confers enhanced solution stability and compatibility with sterically demanding ligands relative to earlier G1/G2 precatalysts [REFS‑3].

G3 palladacycle scaffold – quantitative Pd(0) release under mild base, no reductant needed
DTBNpP ligand – extremely bulky, electron-rich trialkylphosphine for demanding cross-couplings
Methanesulfonate leaving group – enhanced solution stability and compatibility with sterically demanding ligands

DTBNpP Palladacycle Gen. 3: Non-Interchangeability


Although all G3 Buchwald palladacycles share a common activation mechanism, the ligand governs reaction outcome—steric profile, electron‑donating capacity, and coordination geometry dictate which substrate classes are accessible and what side reactions are suppressed [REFS‑1]. DTBNpP occupies a unique niche among bulky trialkylphosphines: its cone angle (ca. 190–200°) is larger than that of TTBP yet smaller than that of fully neopentyl‑substituted analogs, providing a steric‑electronic balance that favors aryl bromide activation while mitigating undesirable pathways such as catalyst deactivation via off‑cycle palladacycle formation [REFS‑2]. Substituting DTBNpP Palladacycle Gen. 3 with another G3 precatalyst (e.g., TTBP‑, TNpP‑, or XPhos‑based) alters the ligand’s steric and electronic contributions, leading to quantifiably different yields, reaction temperatures, catalyst loadings, or side‑product profiles—as demonstrated in the comparative evidence below.

! Ligand steric profile governs substrate access; switching to TTBP or TNpP may reduce aryl bromide activation efficiency
! Electronic donor capacity shifts reaction selectivity and side-product profiles – DTBNpP occupies a unique steric-electronic balance
! Solvent-dependent activation: toluene/water enables efficient Pd(0) formation, while acetonitrile/water may promote off-cycle palladacycle – behavior not transferable to all G3 precatalysts

DTBNpP Palladacycle Gen. 3: Comparator Evidence


Aryl Bromide Amination: DTBNpP vs. TTBP

In Pd‑catalyzed Hartwig–Buchwald amination of aryl bromides, DTBNpP‑ligated catalysts exhibit higher activity than TTBP‑ligated catalysts under mild conditions, attributable to DTBNpP’s larger cone angle [REFS‑1]. While the study was performed using in situ‑generated catalysts rather than the G3 precatalyst itself, the ligand‑driven activity differential directly informs selection of the DTBNpP‑containing G3 precatalyst over a hypothetical TTBP‑based G3 precatalyst for room‑temperature aryl bromide aminations.

Aryl Br Amination vs. TTBP
Reported
Higher activity at room temperature with DTBNpP ligand
Ligand steric bulk supports ambient-temperature C–N bond formation
Cross-study comparable; cone angle differences drive performance
C–N cross-coupling Buchwald-Hartwig amination aryl bromide activation

Suzuki–Miyaura Coupling: Solvent Impact on Loading

The air‑stable dimeric precatalyst [(DTBNpP)PdCl₂]₂, a precursor closely related to the G3 palladacycle, demonstrates that DTBNpP‑based systems achieve effective Suzuki coupling at dramatically reduced loadings when toluene replaces acetonitrile as solvent [REFS‑1]. Precatalyst loadings could be decreased by a factor of 50 in toluene/water compared to acetonitrile/water while achieving equal or better yields. Mechanistic studies reveal that in acetonitrile/water, ligand metalation forms an off‑cycle [(κ²‑P,C‑DTBNpP)PdX]₂ palladacycle (low catalytic activity), whereas in toluene, clean Pd(0) formation occurs without this competing deactivation pathway.

Suzuki Loading: Solvent Effect
Head-to-head
50-fold loading reduction in toluene/water vs. acetonitrile/water
Solvent governs precatalyst activation; toluene enables lower Pd usage
Air-stable dimeric precursor; room-temperature Suzuki coupling
Suzuki-Miyaura cross-coupling precatalyst loading solvent optimization

Copper-Free Sonogashira: DTBNpP vs. XPhos

In a direct comparison using the same palladium precatalyst scaffold ([Pd(crotyl)Cl]), the DTBNpP‑ligated complex (P2) afforded 75% yield in copper‑free Sonogashira coupling, whereas the XPhos‑ligated analog (P4) gave only 32% yield under identical conditions [REFS‑1]. This 43 percentage‑point difference underscores the ligand‑specific advantage of DTBNpP for this transformation, likely due to its ability to rapidly access the monoligated active state without steric saturation.

Cu-Free Sonogashira vs. XPhos
Head-to-head
Yield: 75% (DTBNpP) vs 32% (XPhos) under identical conditions
Reported yield advantage in copper-free Sonogashira coupling
Room temperature, DMSO, TMP base
Sonogashira coupling copper-free room-temperature catalysis

α-Arylation of Ketones: High Efficiency

Both Pd(DTBNpP)₂ and Pd(DTBNpP)₂Cl₂ precatalysts gave nearly quantitative conversions in the α‑arylation of propiophenone with p‑chlorotoluene and p‑bromoanisole at a substrate/catalyst loading of 100:1 [REFS‑1]. At a higher 1000:1 loading, conversions remained comparable to those achieved with the benchmark Pd(t‑Bu₃P)₂ (TTBP‑based) catalyst, confirming that DTBNpP‑based systems maintain high productivity even at reduced palladium levels. Notably, the Pd(I) dimer [Pd(μ‑Br)(TTBP)]₂ outperformed DTBNpP‑based catalysts in this specific transformation, highlighting that ligand selection remains reaction‑class dependent.

α-Arylation Conversion
Reported
Near-quantitative conversion at S/C = 100:1
High conversion at standard loading; comparable to TTBP at higher S/C
Propiophenone with aryl halides
α-arylation C–C bond formation enolate coupling

Heck Coupling: Isomerization vs. TNpP

In the Heck coupling of cyclic alkenes (e.g., 2,3‑dihydrofuran), the choice of ligand directly controls the degree of alkene isomerization. DTBNpP promotes isomerization to a much greater extent than trineopentylphosphine (TNpP) [REFS‑1]. This differential isomerization propensity enables chemists to select DTBNpP‑based precatalysts when isomerization is desired (e.g., to access thermodynamically favored products) or to choose TNpP‑based systems when retention of original alkene geometry is required.

Heck Isomerization vs. TNpP
Head-to-head
DTBNpP promotes extensive alkene isomerization; TNpP suppresses it
Ligand-controlled product distribution in cyclic alkene Heck coupling
Qualitative comparison with 2,3-dihydrofuran
Heck reaction olefin isomerization selectivity control

Aryl Chloride Amination: Preformed vs. In Situ

The well‑defined precatalyst Pd(η³‑allyl)(DTBNpP)Cl enables C–N coupling of aryl chlorides at 80–100 °C using only 1 mol % catalyst loading, whereas the in situ‑generated catalyst from DTBNpP and Pd₂(dba)₃ requires 100–140 °C and 2–5 mol % Pd to achieve comparable reactivity [REFS‑1]. This 20–40 °C temperature reduction and 2–5‑fold lower palladium loading demonstrates the practical advantage of using the preformed DTBNpP precatalyst over in situ ligand‑metal combinations.

Aryl Cl Amination: Preformed vs. In Situ
Head-to-head
Preformed: 80–100°C, 1 mol% Pd; In situ: 100–140°C, 2–5 mol% Pd
Preformed precatalyst enables milder conditions and lower loading
Buchwald–Hartwig amination of aryl chlorides
aryl chloride amination precatalyst efficiency reaction temperature reduction

DTBNpP Palladacycle Gen. 3: Application Scenarios


Room-Temperature Aryl Bromide Amination

DTBNpP‑ligated catalysts exhibit higher activity than TTBP‑derived systems in the Hartwig–Buchwald amination of aryl bromides at ambient temperature, owing to DTBNpP’s larger cone angle [REFS‑1]. The G3 precatalyst ensures quantitative Pd(0) generation without reducing agents, enabling reliable, high‑yielding C–N bond formation under mild conditions.

Copper-Free Sonogashira Coupling

The DTBNpP‑containing precatalyst [DTBNpP]Pd(crotyl)Cl delivers 75% yield in room‑temperature, copper‑free Sonogashira reactions, outperforming the analogous XPhos‑based system (32% yield) [REFS‑1]. This scenario is particularly valuable for synthesizing conjugated alkynyl‑arenes in pharmaceutical and materials chemistry where copper contamination must be avoided.

Suzuki–Miyaura Coupling with Reduced Loading

When performed in toluene/water, DTBNpP‑based precatalysts achieve effective Suzuki coupling of aryl bromides at room temperature with 50‑fold lower loading compared to acetonitrile/water [REFS‑1]. This solvent‑optimized protocol reduces palladium cost and waste, making it attractive for larger‑scale applications and process development.

α-Arylation of Ketones

Pd(DTBNpP)₂ and Pd(DTBNpP)₂Cl₂ afford near‑quantitative conversion in the α‑arylation of propiophenone with aryl halides at 1 mol % Pd loading [REFS‑1]. The G3 precatalyst offers a convenient, air‑stable source of the active DTBNpP–Pd species for constructing α‑aryl ketone motifs prevalent in pharmaceuticals and agrochemicals.

Application
Selection Property
Validation Focus
Room-temperature aryl bromide amination
Bulky, electron-rich DTBNpP ligand for oxidative addition
Substrate scope, base tolerance, ambient temperature conversion
Copper-free Sonogashira coupling
Monoligated Pd(0) accessibility without steric saturation
Alkyne scope, copper exclusion, yield reproducibility
Suzuki–Miyaura with reduced loading
Solvent-dependent activation (toluene vs. acetonitrile)
Solvent effect on precatalyst activation, substrate scope, waste reduction
α-Arylation of ketones
Air-stable precatalyst with high productivity at standard loadings
Ketone and aryl halide scope, loading optimization, scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for DTBNpP Palladacycle Gen. 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.